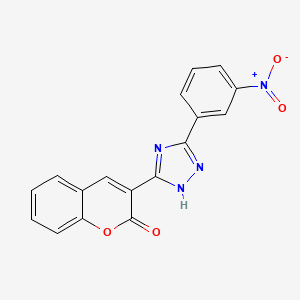

3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O4/c22-17-13(9-10-4-1-2-7-14(10)25-17)16-18-15(19-20-16)11-5-3-6-12(8-11)21(23)24/h1-9H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXCFDUZQORSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized via the Pechmann condensation of phenols with β-ketoesters. The 1,2,4-triazole ring is then introduced through cyclization reactions involving hydrazine derivatives and appropriate nitriles or carboxylic acids. The final step involves the nitration of the phenyl ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Formation of the Coumarin Core

The 2H-chromen-2-one (coumarin) scaffold is typically synthesized via Knoevenagel condensation or Pechmann condensation . For derivatives with substituents at position 3, ethyl-2-oxo-2H-chromene-3-carboxylate serves as a common precursor. This intermediate reacts with hydrazine hydrate to form 2-oxo-2H-chromene-3-carbohydrazide , which undergoes cyclization with carbon disulfide (CS₂) and methanolic KOH to yield 3-(4-amino-5-sulfonyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one .

Triazole Ring Formation

The 1,2,4-triazole moiety is introduced via cyclocondensation :

-

Step 1 : 3-Nitrobenzohydrazide reacts with substituted 2,3-dihydro-1H-1,5-benzodiazepin-4-yl derivatives under reflux in 1-butanol to form non-cyclic intermediates .

-

Step 2 : Thermal cyclization at 45°C for 18–26 hours produces tricyclic triazolo-benzodiazepines. For coumarin hybrids, analogous cyclization is performed using LiH in DMF as a base, enabling thioether bond formation between triazole-thiol and activated coumarin derivatives (e.g., bromomethyl-substituted coumarins) .

Functionalization with 3-Nitrophenyl Group

The 3-nitrophenyl substituent is introduced via nucleophilic aromatic substitution or Suzuki coupling :

-

In a representative protocol, 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol reacts with 3-nitrobenzoyl chloride in DMF to form the target compound after purification .

Key Reaction Optimization

Cyclization Mechanism

The cyclization of hydrazide intermediates to triazoles proceeds via intramolecular nucleophilic attack , facilitated by electron-withdrawing nitro groups that activate the benzene ring for electrophilic substitution. DFT studies confirm that the 3-nitrophenyl group enhances electrophilicity at the triazole’s C3 position, promoting cyclization .

Thioether Bond Formation

LiH in DMF deprotonates the triazole-thiol, generating a thiolate ion that displaces halides (e.g., bromine) from activated coumarin derivatives. The reaction follows SN2 kinetics , with steric hindrance from the coumarin’s benzene ring influencing reaction rates .

Spectroscopic Characterization

-

¹H-NMR :

-

¹³C-NMR :

-

IR :

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial , anticancer , and antioxidant properties. The presence of the triazole ring and the nitrophenyl group enhances its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study involving various synthesized derivatives, compounds containing the triazole moiety demonstrated efficacy against a range of bacterial strains. For instance, certain derivatives were found to be more potent than standard antibiotics like Streptomycin .

Anticancer Properties

Triazole-containing compounds have shown promise in anticancer research. A study highlighted the cytotoxic effects of synthesized triazole derivatives against cancer cell lines, with some exhibiting IC50 values comparable to established anticancer agents . This suggests that the compound may play a role in developing new anticancer therapies.

Antioxidant Activity

The antioxidant potential of 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one has also been investigated. In vitro studies revealed that certain derivatives possess excellent radical scavenging abilities, outperforming positive controls like Trolax . This property is crucial for protecting cells from oxidative stress-related damage.

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials with specific electronic or optical properties. Research has explored its use as a precursor in creating functional materials for sensors and electronic devices due to its ability to form stable complexes with metal ions .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for constructing diverse molecular architectures.

Synthesis Methodologies

The synthesis often involves multi-component reactions where the compound acts as a reactant or catalyst. For instance, one-pot synthesis methods have been developed to streamline the production of triazole derivatives while maintaining high yields .

Case Studies and Research Findings

- Antimicrobial Study : A series of novel triazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these, specific compounds showed broad-spectrum antibacterial effects comparable to standard treatments .

- Cytotoxicity Evaluation : In a cytotoxicity assay against various cancer cell lines, certain derivatives exhibited significant growth inhibition, suggesting their potential as anticancer agents .

- Antioxidant Testing : The antioxidant capacity was assessed using DPPH radical scavenging assays, where some derivatives demonstrated superior activity compared to traditional antioxidants .

Mechanism of Action

The mechanism of action of 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl and triazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence various molecular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Cholinesterase Inhibition

Compounds with coumarin-triazole scaffolds, such as 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one (Series 3a–g) and 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one (Series 4a–g), have demonstrated cholinesterase inhibitory activity. In vitro studies revealed IC₅₀ values ranging from 0.8–12.3 µM for acetylcholinesterase (AChE) and 1.2–14.6 µM for butyrylcholinesterase (BChE), comparable to reference drugs like donepezil (IC₅₀ = 0.03 µM for AChE) .

Antifungal Activity

Coumarin-triazole hybrids, such as 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, exhibit antifungal activity against Aspergillus niger and Candia albicans with minimum inhibitory concentrations (MICs) of 8–32 µg/mL, outperforming fluconazole (MIC = 64 µg/mL) . The nitro substituent in the target compound could enhance membrane permeability or disrupt fungal ergosterol biosynthesis, though experimental validation is required.

Enzyme-Targeted Derivatives

Triazole derivatives like 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) show selective inhibition of leukotriene biosynthesis (IC₅₀ = 0.4 µM) . The nitro group in the target compound may confer distinct electronic effects compared to methoxy or trifluoromethyl groups, altering enzyme affinity or metabolic stability.

Physicochemical and Spectroscopic Comparisons

- IR/NMR Profiles: Similar triazole-coumarin hybrids, such as 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h), display characteristic IR peaks for C=N (1596 cm⁻¹) and C=S (1243 cm⁻¹), while ¹H-NMR signals for aromatic protons appear at δ 6.86–7.26 ppm . The target compound’s nitro group would likely shift IR peaks (e.g., NO₂ stretching ~1520–1350 cm⁻¹) and deshield adjacent protons in NMR.

- Mass Spectrometry: Derivatives like 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one show molecular ion peaks at m/z 419 (M+1), consistent with calculated masses .

Tabulated Comparison of Key Compounds

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Donating Groups : The nitro group (meta-substituted) may improve binding to enzymes like AChE compared to electron-donating groups (e.g., methoxy in 6l) due to enhanced polar interactions .

- Heterocyclic Modifications : Replacement of thiadiazole (in Series 4a–g) with thiophene (as in 6l) alters steric bulk and lipophilicity, influencing membrane penetration .

- Antifungal Specificity : The nitro group’s planar geometry may facilitate intercalation into fungal DNA or inhibition of cytochrome P450 enzymes, analogous to fluconazole .

Biological Activity

The compound 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a synthetic derivative that combines a triazole moiety with a chromenone structure. This hybridization is of significant interest due to the potential biological activities associated with both structural components. Triazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The incorporation of a nitrophenyl group further enhances the compound's potential bioactivity by influencing its electronic properties and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable chromenone derivative with a triazole precursor. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product. The resulting compound can be characterized using various spectroscopic techniques including NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that triazole-containing compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that derivatives containing the triazole ring demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 3-Nitrophenyl Triazole | Contains nitrophenyl and triazole groups | Effective against E. coli |

| Chromenone Derivative | Chromone core with various substituents | Moderate activity against S. aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds featuring similar structural motifs have been shown to inhibit cancer cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression . In vitro studies have demonstrated that certain triazole derivatives possess IC50 values comparable to established chemotherapeutic agents .

Case Studies

- Case Study on Anticancer Activity : A recent investigation into triazole derivatives revealed that those with electron-withdrawing groups (such as nitro groups) exhibited enhanced cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) . The study highlighted that structural modifications significantly influenced biological activity.

- Antimicrobial Efficacy : Another study focused on the antibacterial properties of similar triazole compounds found that modifications in the phenyl ring led to variations in activity against different bacterial strains. Compounds with halogen substitutions showed increased potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Triazole Ring : Known for its ability to chelate metal ions and interact with biological macromolecules.

- Nitrophenyl Group : Enhances lipophilicity and facilitates membrane penetration.

- Chromone Core : Contributes to antioxidant properties and potential anti-inflammatory effects.

Q & A

Q. What are the recommended synthetic routes for 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides or hydrazine derivatives with coumarin intermediates. For example, triazole formation can be achieved via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

- Catalyst use : Acidic catalysts (e.g., POCl₃) improve cyclization efficiency .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity (>95%) .

Yield improvements (up to 82%) are reported for analogous triazole-coumarin hybrids by controlling stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–8.5 ppm for nitrophenyl and coumarin moieties) and DEPT-135 for identifying CH₂/CH₃ groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal data (R factor <0.05) .

- HPLC : Monitor purity (>98%) with C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .

Q. What in vitro biological screening assays are suitable for evaluating the antifungal/antibacterial potential of this compound?

- Methodological Answer :

- Antifungal assays : Use broth microdilution (CLSI M38-A2) against Candida albicans and Aspergillus fumigatus, with fluconazole as a positive control. MIC values <50 µg/mL indicate promising activity .

- Antibacterial assays : Disc diffusion (CLSI M07-A10) against S. aureus and E. coli. Zone-of-inhibition diameters >10 mm suggest efficacy .

- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK-293), ensuring IC₅₀ >100 µM .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole’s 5-position to improve membrane penetration .

- Scaffold hybridization : Merge with thiadiazole or pyrazole moieties to target multiple enzymatic pathways (e.g., CYP51 inhibition for antifungals) .

- SAR studies : Compare derivatives with varying substituents (e.g., 3-nitrophenyl vs. 4-chlorophenyl) to identify pharmacophoric motifs .

Q. How can computational methods like DFT and molecular docking predict the biological activity and binding mechanisms of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). Low HOMO-LUMO gaps (<4 eV) correlate with redox-mediated bioactivity .

- Molecular docking : Use Glide (Schrödinger Suite) to dock into C. albicans CYP51 (PDB: 5TZ1). Binding affinity (Glide score <−6 kcal/mol) and hydrogen bonds with heme propionate validate target engagement .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for triazole-coumarin hybrids?

- Methodological Answer :

- Experimental validation : Reassess bioactivity under controlled O₂ levels, as nitro groups may require reductive activation .

- Metabolite profiling : Use LC-MS to detect prodrug conversion (e.g., nitro → amine reduction) in cell lysates .

- Free-energy perturbation (FEP) : Refine docking models by simulating ligand-protein dynamics (e.g., Desmond MD) to account for induced-fit effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antibacterial activity across structurally similar triazole-coumarin derivatives?

- Methodological Answer :

- Structural benchmarking : Compare logP values (e.g., >3.5 reduces aqueous solubility) and steric clashes in docking poses .

- Strain-specific assays : Test against clinical isolates (e.g., MRSA) rather than ATCC strains to account for resistance mechanisms .

- Synergy studies : Evaluate combination effects with β-lactams to identify potentiating interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.